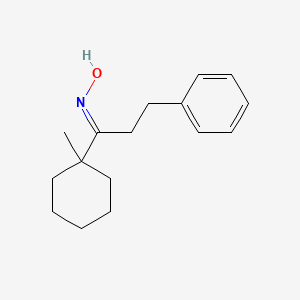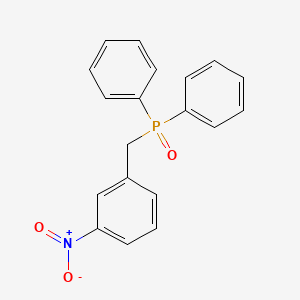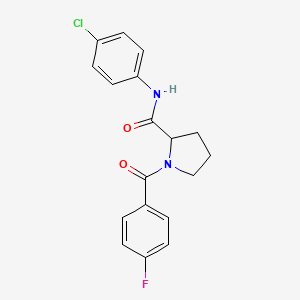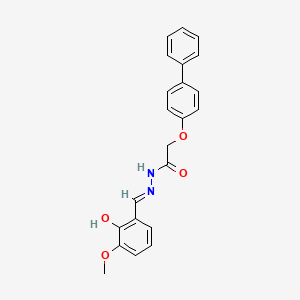
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, also known as MCPPNO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a complex chemical process and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. Specifically, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a variety of biochemical and physiological effects. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to increase the production of adiponectin, which is a hormone that plays a key role in the regulation of glucose and lipid metabolism.
实验室实验的优点和局限性
One of the advantages of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it has been found to be relatively stable and easy to handle. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be used in similar experiments. However, one of the limitations of using 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime in lab experiments is that it can be expensive to synthesize, which may limit its use in certain research settings.
未来方向
There are many potential future directions for research on 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime. One area of research that is currently being explored is the potential use of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on further elucidating the mechanism of action of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime and identifying potential new targets for this compound. Finally, future research could focus on developing new and more efficient methods for synthesizing 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime, which could make it more accessible for use in scientific research.
合成方法
The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime involves a complex chemical process that requires the use of specialized equipment and reagents. The process begins with the reaction of cyclohexanone with methylamine to produce 1-methylcyclohexanone. This intermediate is then reacted with benzaldehyde in the presence of sodium methoxide to produce 1-(1-methylcyclohexyl)-3-phenyl-2-propen-1-one. Finally, this compound is converted to 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime through a reaction with hydroxylamine hydrochloride. The synthesis of 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime is a time-consuming and challenging process that requires expertise in organic chemistry.
科学研究应用
1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicine, where 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as a therapeutic agent for the treatment of various diseases. For example, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-methylcyclohexyl)-3-phenyl-1-propanone oxime has been found to have potential as an analgesic, which could be useful in the treatment of pain.
属性
IUPAC Name |
(NE)-N-[1-(1-methylcyclohexyl)-3-phenylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(12-6-3-7-13-16)15(17-18)11-10-14-8-4-2-5-9-14/h2,4-5,8-9,18H,3,6-7,10-13H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZKSZBCHFING-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=NO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)/C(=N/O)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(benzyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6037174.png)


![(3S)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B6037178.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6037184.png)

![2-[(3-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037195.png)
![[7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](2-furyl)methanone](/img/structure/B6037202.png)
![3-fluoro-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B6037211.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)

![(1S,9S)-11-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6037246.png)
![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
